4-Iodo-2-methoxypyridine-3-carboxylic acid
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis
Pyridine and its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. lifechemicals.com The nitrogen atom in the pyridine ring not only imparts basicity but also influences the reactivity of the entire molecule, making it a versatile platform for a wide range of chemical modifications. dovepress.com In medicinal chemistry, the pyridine motif is found in a multitude of FDA-approved drugs, where it often plays a crucial role in binding to biological targets, improving pharmacokinetic profiles, and enhancing water solubility. researchgate.netnih.gov
The ability of the pyridine ring to be variously substituted allows for the creation of diverse chemical libraries for drug discovery. lifechemicals.com The introduction of different functional groups at specific positions on the ring can modulate the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its biological activity. researchgate.net This adaptability makes pyridine scaffolds highly sought after in the design of new therapeutic agents targeting a wide spectrum of diseases. doaj.org
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Area | Role of the Pyridine Moiety |
| Imatinib | Oncology | Key binding interactions with the target kinase |
| Amlodipine | Cardiovascular | Contributes to the drug's calcium channel blocking activity |
| Atorvastatin | Cardiovascular | Part of the pharmacophore responsible for HMG-CoA reductase inhibition |
| Nicotine | Neurology | Agonist at nicotinic acetylcholine (B1216132) receptors |
This table presents a selection of well-known drugs to illustrate the prevalence and importance of the pyridine scaffold in medicine.
Overview of Halogenated Pyridine Carboxylic Acids in Contemporary Research
Halogenated pyridine carboxylic acids represent a particularly important class of pyridine derivatives in contemporary chemical research. The presence of a halogen atom, such as iodine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chempanda.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler building blocks.
The carboxylic acid group, on the other hand, offers a site for amide bond formation, esterification, and other derivatizations. It can also participate in crucial hydrogen bonding interactions with biological targets, making these compounds valuable in drug design. nih.gov The combination of a halogen and a carboxylic acid on a pyridine scaffold thus creates a bifunctional molecule with significant potential for the synthesis of diverse and complex target compounds.
Iodinated pyridines, in particular, are highly reactive in cross-coupling reactions due to the relatively weak carbon-iodine bond, allowing for milder reaction conditions and broader substrate scope compared to their bromo or chloro counterparts. This enhanced reactivity makes iodo-substituted pyridine carboxylic acids highly valuable intermediates in multi-step synthetic sequences.
Rationale for Comprehensive Investigation of 4-Iodo-2-methoxypyridine-3-carboxylic acid
The specific substitution pattern of this compound makes it a compound of significant interest for comprehensive investigation. The rationale for its in-depth study is multifaceted and is based on the strategic placement of its functional groups:
The 4-Iodo Substituent: This group serves as a prime site for derivatization through various palladium-catalyzed cross-coupling reactions. Its position at the 4-position of the pyridine ring influences the electronic properties of the molecule and provides a vector for the introduction of a wide range of aryl, alkyl, and alkynyl groups. This allows for the systematic exploration of the chemical space around the pyridine core to optimize for desired properties.
The 2-Methoxy Group: The methoxy (B1213986) group at the 2-position is an electron-donating group, which can modulate the reactivity of the pyridine ring and influence its interaction with biological targets. It can also impact the conformation of the molecule and its metabolic stability.
The unique combination of these three functional groups on a single pyridine scaffold presents a powerful tool for the synthesis of novel and complex molecules. The investigation of this compound is therefore driven by its potential to serve as a versatile starting material for the generation of libraries of compounds with potential applications in medicinal chemistry, materials science, and catalysis. Its structure is primed for systematic modification, enabling researchers to probe structure-activity relationships and develop new functional molecules with tailored properties.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6INO3 |
| Molecular Weight | 279.03 g/mol |
| CAS Number | 726206-55-9 |
| Appearance | Solid (predicted) |
| pKa | (Predicted) |
Note: Experimental data for some properties may not be extensively available in public literature; predicted values are often used in initial assessments.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXEBCTYMUDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Approaches for 4 Iodo 2 Methoxypyridine 3 Carboxylic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 4-Iodo-2-methoxypyridine-3-carboxylic acid reveals several potential synthetic pathways starting from simpler, more readily available pyridine (B92270) derivatives. Key precursors identified through this process include 4-Iodo-2-methoxypyridine-3-carboxaldehyde and intermediates derived from 4-nitro-2-methoxypyridine-N-oxide.
Synthesis from 4-Iodo-2-methoxypyridine-3-carboxaldehyde
One of the most direct routes to this compound involves the oxidation of the corresponding aldehyde, 4-Iodo-2-methoxypyridine-3-carboxaldehyde. This precursor already contains the required iodo and methoxy (B1213986) substituents at the correct positions on the pyridine ring.
The synthesis begins with the preparation of 4-Iodo-2-methoxypyridine-3-carboxaldehyde. This compound is a solid with a molecular weight of 263.03 g/mol . echemi.comcymitquimica.com The crucial final step is the oxidation of the aldehyde functional group at the 3-position to a carboxylic acid. A variety of standard oxidizing agents can be employed for this transformation. The choice of reagent is critical to ensure high yield and to avoid unwanted side reactions, particularly the cleavage of the carbon-iodine bond or demethylation of the methoxy group.
Commonly used oxidants for the conversion of aldehydes to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can be effective but requires careful control of reaction conditions to prevent over-oxidation.
Chromium trioxide (CrO₃) in acetic acid (Jones oxidation): A powerful and efficient method, though the toxicity of chromium reagents is a significant drawback.
Silver(I) oxide (Ag₂O) (Tollens' reagent): A mild and selective oxidant for aldehydes, often used when other sensitive functional groups are present.
Sodium chlorite (B76162) (NaClO₂): A buffered sodium chlorite solution is a particularly mild and effective reagent for the oxidation of aldehydes to carboxylic acids in the presence of a chlorine scavenger.
The general reaction scheme is presented below:

Scheme 1: Oxidation of 4-Iodo-2-methoxypyridine-3-carboxaldehyde to this compound.
Detailed research findings on the specific application of these methods to 4-Iodo-2-methoxypyridine-3-carboxaldehyde would be necessary to determine the optimal conditions for yield and purity.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate | Basic or neutral, aqueous | Inexpensive, strong oxidant | Can lead to over-oxidation, potential for side reactions |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Fast and efficient | Toxic chromium waste |
| Tollens' Reagent (Ag₂O) | Ammoniacal solution | Mild and selective | Cost of silver, requires fresh preparation |
| Sodium Chlorite | Buffered solution (e.g., with NaH₂PO₄), with a scavenger (e.g., 2-methyl-2-butene) | High selectivity for aldehydes, mild conditions | May require a chlorine scavenger |
Methodologies Involving 4-nitro-2-methoxypyridine-N-oxide as a Synthetic Intermediate
An alternative synthetic strategy involves the use of 4-nitro-2-methoxypyridine-N-oxide as a key intermediate. This approach allows for the sequential introduction of the required functional groups. The synthesis of pyridine N-oxides is a well-established transformation, often achieved by the oxidation of the parent pyridine with reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.netchemicalbook.comarkat-usa.org
The synthesis of the target molecule could proceed through the following conceptual steps:
N-Oxidation: 2-methoxy-4-nitropyridine (B1505582) is oxidized to form 4-nitro-2-methoxypyridine-N-oxide.
Nitration: Alternatively, 2-methoxypyridine (B126380) can be first converted to 2-methoxypyridine-N-oxide, followed by nitration. Nitration of pyridine N-oxides typically occurs at the 4-position. orgsyn.org
Functional Group Manipulations: The nitro group can then be transformed into an amino group via reduction, which can then be converted to an iodo group through a Sandmeyer-type reaction. The N-oxide functionality can be removed by deoxygenation, and the group at the 3-position can be elaborated to a carboxylic acid.
A plausible, though complex, synthetic sequence starting from 2-methoxypyridine is outlined below:

Scheme 2: Plausible synthetic route to this compound via a 4-nitro-2-methoxypyridine-N-oxide intermediate.
| Step | Transformation | Key Reagents |
| 1 | N-Oxidation | H₂O₂/CH₃COOH or m-CPBA |
| 2 | Nitration | HNO₃/H₂SO₄ |
| 3 | Functionalization at C3 | e.g., Metalation followed by carboxylation |
| 4 | Reduction of Nitro Group | e.g., SnCl₂/HCl or H₂/Pd-C |
| 5 | Diazotization and Iodination | NaNO₂/H⁺, then KI |
| 6 | Deoxygenation of N-oxide | e.g., PCl₃ or PPh₃ |
Related Approaches for the Preparation of Iodinated Pyridine Carboxylic Acids
The synthesis of iodinated pyridine carboxylic acids is a topic of significant interest in medicinal and materials chemistry. General methods for their preparation often involve either the direct iodination of a pyridine carboxylic acid precursor or the introduction of the carboxylic acid functionality onto an iodinated pyridine scaffold.
Direct iodination of pyridine carboxylic acids can be challenging due to the deactivating nature of the carboxylic acid group. However, under forcing conditions or with the use of highly reactive iodinating agents, this transformation can be achieved.
A more common strategy involves the construction of the molecule from a pre-iodinated pyridine. For instance, a halopyridine can undergo metal-halogen exchange to form an organometallic intermediate, which can then be carboxylated using carbon dioxide.
Regioselective Functionalization and Directed Metalation Strategies
To achieve the specific substitution pattern of this compound, regioselective functionalization techniques are paramount. Directed ortho-metalation and halogen-dance protocols are powerful tools for the precise introduction of substituents onto the pyridine ring.
Directed Ortho-Metalation and Lithiation Techniques for Pyridine Ring Functionalization
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.org A directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org In the context of pyridine synthesis, various substituents can act as DMGs. wikipedia.orgbaranlab.org
For the synthesis of this compound, one could envision a scenario where a suitable DMG on the pyridine ring directs lithiation to a specific position, which is then quenched with an iodine electrophile. The methoxy and carboxylic acid groups themselves can act as DMGs. The relative directing ability of these groups and the steric environment of the molecule would determine the site of lithiation.
The general principle of DoM is illustrated below:

Scheme 3: General principle of Directed ortho-Metalation (DoM).
The strength of common directing metalation groups follows a general trend:
| Directing Metalation Group (DMG) | Relative Strength |
| -CONR₂ | Strong |
| -SO₂NR₂ | Strong |
| -OMe | Moderate |
| -NR₂ | Moderate |
| -F | Weak |
| -Cl | Weak |
Halogen-Dance Protocols and Metal-Halogen Exchange in Iodopyridine Synthesis
The halogen-dance reaction is an intriguing isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under basic conditions. clockss.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net This reaction proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgprinceton.edudocumentsdelivered.com
In the synthesis of iodopyridines, a halogen-dance reaction could potentially be used to move an iodine atom to the desired 4-position from a more accessible starting position. For example, if a 3-iodopyridine (B74083) derivative were synthesized, treatment with a strong base like lithium diisopropylamide (LDA) could induce a 1,2-migration of the iodine to the 4-position. The thermodynamic stability of the intermediate organolithium species often drives this rearrangement. clockss.orgresearchgate.net
Metal-halogen exchange is another fundamental reaction in organometallic chemistry that is highly relevant to the synthesis of the target molecule. wikipedia.org This reaction involves the exchange of a halogen atom on an organic halide with a metal from an organometallic reagent. For instance, an iodopyridine can react with an alkyllithium reagent to form a lithiated pyridine and an alkyl iodide. This lithiated pyridine can then be reacted with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. The rate of metal-halogen exchange is typically faster for heavier halogens, following the trend I > Br > Cl. wikipedia.orgprinceton.edu
A representative metal-halogen exchange followed by carboxylation is shown below:

Scheme 4: Metal-halogen exchange followed by carboxylation to introduce a carboxylic acid group.
These advanced methodologies provide a versatile toolbox for the synthesis of complex pyridine derivatives like this compound, enabling precise control over the substitution pattern.
Site-Selective Introduction of Iodine and Carboxylic Acid Functionalities
The regiocontrolled synthesis of polysubstituted pyridines, such as this compound, presents a significant challenge due to the inherent electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 5-positions. Consequently, achieving substitution at the 4-position, particularly for both an iodo and a carboxyl group, requires specialized strategies that override the natural reactivity of the pyridine core.
Recent advancements have focused on late-stage C-H functionalization, which allows for the direct introduction of functional groups onto a pre-formed pyridine ring with high site-selectivity. One notable strategy for 4-position carboxylation involves a two-step, one-pot protocol. This process begins with a C-H phosphination at the 4-position, followed by a copper-catalyzed carboxylation of the intermediate pyridylphosphonium salt using carbon dioxide (CO₂). This method is advantageous as it utilizes an abundant C1 source (CO₂) and proceeds under relatively mild conditions. The reaction of the phosphonium (B103445) salt with CO₂ is typically facilitated by a copper(I) chloride catalyst, a suitable ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and a reductant like diethylzinc. This approach has demonstrated good functional group tolerance and is effective for the late-stage modification of complex molecules.
For the introduction of iodine, transition-metal-catalyzed C-H activation is a powerful tool. Palladium(II)-catalyzed ortho-C–H iodination, directed by a weakly coordinating group, has been developed using molecular iodine (I₂) as the sole oxidant. While often used for ortho-iodination relative to a directing group, the principles can be adapted to target specific C-H bonds based on the substrate's electronic and steric environment. Such catalytic systems avoid the use of harsh, highly reactive iodinating reagents which can lead to poor regioselectivity with electron-rich substrates. The development of catalytic systems that utilize molecular iodine is particularly practical, enhancing the operational simplicity of the process.
The successful synthesis of this compound relies on the sequential and highly controlled application of these site-selective methods, introducing the iodo and carboxyl functionalities at the desired positions without interfering with the existing methoxy group or each other.
Novel Synthetic Routes and Mechanistic Investigations
Exploration of Multi-Component Reaction Approaches for Pyridine Core Construction
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like substituted pyridines. The Hantzsch pyridine synthesis is a classic and widely studied MCR. In its archetypal form, it involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. Modern variations of the Hantzsch synthesis utilize diverse starting materials and catalysts to afford a wide array of substitution patterns on the pyridine core.
Another significant MCR for pyridine synthesis is the Bohlmann–Rahtz reaction. This method constructs trisubstituted pyridines from an enamine and an ethynyl (B1212043) ketone. The reaction proceeds via a Michael addition followed by a cyclodehydration step. The use of microwave irradiation and Brønsted acid catalysts can facilitate a one-step process, avoiding the isolation of the aminodiene intermediate and yielding a single pyridine regioisomer.
While a direct MCR for the one-pot synthesis of this compound is not prominently documented, these methodologies provide a conceptual framework for its construction. A hypothetical MCR approach could involve designing starting materials that already contain the required methoxy, iodo, and carboxylate precursor functionalities. For instance, a modified Hantzsch-type reaction could potentially employ a functionalized β-dicarbonyl compound and other precursors to build the highly substituted ring in a convergent manner. The primary challenge in such an approach is the stability and compatibility of the iodo- and methoxy-substituted precursors under the reaction conditions required for ring formation.
| Reaction Name | Reactants | Key Features |
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia source | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. |
| Bohlmann–Rahtz Synthesis | Enamine, Ethynyl ketone | Two-step process (Michael addition, cyclodehydration); can be performed in one pot with catalysis. |
| Copper-Catalyzed [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Synergistic catalysis by Cu(I) and a secondary amine; proceeds under mild conditions. |
Stereochemical Control and Asymmetric Synthesis Considerations
For the target molecule, this compound, stereochemical considerations are not applicable as the compound is achiral and does not possess any stereocenters. However, the principles of asymmetric synthesis are crucial in the broader context of preparing chiral pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and natural products.
Achieving stereocontrol in pyridine synthesis is challenging due to the planar and aromatic nature of the ring. numberanalytics.com Asymmetric synthesis strategies typically focus on two main approaches:
Functionalization of a pre-formed pyridine ring: This involves the enantioselective addition of substituents to the ring or its side chains using chiral catalysts or auxiliaries. numberanalytics.com For example, copper-chiral diphosphine ligand systems have been used for the highly enantioselective alkylation of β-substituted alkenyl pyridines. nih.gov
Asymmetric construction of a non-aromatic precursor: This strategy involves the stereocontrolled synthesis of a chiral dihydropyridine (B1217469) or tetrahydropyridine (B1245486) ring, which is then aromatized or further modified. mdpi.com Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridine precursors. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical precision. acs.org
These strategies underscore the advanced techniques available for generating chiral pyridine-containing molecules, although they are not directly required for the synthesis of the achiral this compound itself.
Catalytic Methods in Halogenated Pyridine Synthesis
Catalytic methods are indispensable for the efficient and selective synthesis of halogenated pyridines, overcoming the low intrinsic reactivity of the pyridine ring towards electrophilic halogenation. Transition metal catalysis, in particular, has enabled a host of transformations that proceed under mild conditions with high regioselectivity.
Palladium-Catalyzed Iodination: Palladium(II) catalysts are highly effective for directing the C-H iodination of pyridine derivatives. These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. An important advancement in this area is the use of molecular iodine (I₂) as the halogen source and sole oxidant, which enhances the practicality and cost-effectiveness of the process compared to methods requiring stoichiometric silver salts or hypervalent iodine reagents.
| Catalyst | Halogen Source | Directing Group Example | Key Advantage |
| Pd(OAc)₂ | I₂ | Amide | Use of I₂ as the sole oxidant, avoiding harsh reagents. |
Copper-Catalyzed Halogenation: Copper catalysts are also widely used in the synthesis of substituted pyridines. For instance, a simple and modular synthesis of highly substituted pyridines has been developed through a cascade reaction involving a copper-catalyzed C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov While not a direct halogenation of the pyridine ring, this demonstrates the utility of copper in constructing the core structure, which can subsequently be halogenated. Copper catalysis is also central to the carboxylation of pyridylphosphonium salts, a key transformation for installing the carboxylic acid functionality adjacent to a halogen.
These catalytic approaches are crucial for the synthesis of this compound, enabling the precise installation of the iodo group onto the electron-deficient pyridine ring with a level of control that is difficult to achieve with traditional, non-catalytic methods.
Chemical Reactivity and Derivatization Studies of 4 Iodo 2 Methoxypyridine 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a versatile handle for derivatization through well-established organic transformations. Its reactivity is central to forming key linkages such as esters and amides and can also be utilized in decarboxylation reactions to introduce new functionalities.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid moiety of 4-Iodo-2-methoxypyridine-3-carboxylic acid readily undergoes esterification and amidation, which are fundamental reactions for creating libraries of derivatives. These transformations are crucial for modifying the compound's steric and electronic properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions, most commonly through acid-catalyzed esterification (Fischer esterification) or by using coupling agents. masterorganicchemistry.com In a typical Fischer esterification, the acid is heated with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, milder conditions can be employed using carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), a method known as Steglich esterification. orgsyn.orgorganic-chemistry.org This latter method is advantageous for substrates that are sensitive to strong acids and high temperatures. organic-chemistry.org
Amidation: The formation of amides from the carboxylic acid group is another cornerstone of derivative synthesis. This can be accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. researchgate.net Common activating agents include thionyl chloride or oxalyl chloride to form an intermediate acyl chloride, or peptide coupling reagents. The direct reaction of a carboxylic acid and an amine is typically unfavorable and requires high temperatures to drive off water. uni-regensburg.de Modern amidation protocols often employ phosphine-based reagents or specialized Lewis acid catalysts to facilitate the reaction under milder conditions. youtube.comwikipedia.org
The table below summarizes common reagents used for these transformations.
| Transformation | Method | Typical Reagents |
| Esterification | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | |
| Amidation | Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine, Base |
| Peptide Coupling | Amine, Coupling Agents (e.g., HATU, HOBt), Base | |
| Direct Amidation | Niobium(V) oxide (Nb₂O₅) catalyst, heat |
Decarboxylation Pathways and Subsequent Functionalizations
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, offers a pathway to 4-iodo-2-methoxypyridine (B1316693), which can then be functionalized further. The ease of decarboxylation of pyridinecarboxylic acids depends on the position of the carboxyl group and the presence of other substituents. researchgate.net For some substituted pyridone-3-carboxylic acids, decarboxylation can be achieved by heating with a base such as potassium carbonate in a solvent like toluene. nih.govresearchgate.net
Recent advancements have focused on milder, catalyzed methods. Visible-light photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under neutral conditions, generating radical intermediates that can be trapped for subsequent functionalization. rsc.orgnih.govorganic-chemistry.org This method avoids the harsh conditions of traditional thermal decarboxylation. acs.org For instance, rhodium(III)-catalyzed processes have been shown to effect the decarboxylative coupling of α,β-unsaturated carboxylic acids, where the carboxyl group acts as a traceless activating group. nih.gov
Following decarboxylation to generate the 4-iodo-2-methoxypyridine core, the now vacant 3-position can be targeted for functionalization through electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. More commonly, the resulting C-H bond can be activated using transition metal catalysis.
The following table outlines various approaches to decarboxylation.
| Decarboxylation Method | Conditions | Intermediate/Pathway | Subsequent Functionalization |
| Thermal | High temperature, often with a base (e.g., K₂CO₃) or copper catalyst. | Anionic or organometallic intermediate. | C-H activation at the 3-position. |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., acridine (B1665455) dyes), H-atom donor. nih.gov | Pyridyl radical. | Radical trapping with various reagents (e.g., alkenes). |
| Transition-Metal Catalyzed | Rh(III) or other metal catalysts. nih.gov | Metal-ligated species. | In-situ coupling with another reaction partner. |
Reactivity of the Iodine Substituent
The iodine atom at the 4-position is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high reactivity in palladium-catalyzed cross-coupling and its ability to undergo halogen-metal exchange make it a prime site for molecular elaboration.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend I > Br > Cl > F. This makes this compound (or its ester/amide derivatives) an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds and is tolerant of a broad range of functional groups. nih.gov The reaction is typically catalyzed by a Pd(0) complex with a phosphine (B1218219) ligand and requires a base to activate the boronic acid. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful method for C-C bond formation and typically uses a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction with 3-iodopyridine (B74083) derivatives has been shown to proceed in moderate yields. rsc.org
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org The high reactivity of the C-I bond allows for selective coupling even in the presence of other, less reactive halides. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.org It has become a fundamental tool in organic synthesis for constructing arylamines. wikipedia.org The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. nih.gov Studies on 2-fluoro-4-iodopyridine (B1312466) have shown that Buchwald-Hartwig amination occurs exclusively at the 4-position, highlighting the preferential reactivity of the C-I bond in cross-coupling over SNAr at the activated C-F position. researchgate.net Similarly, 4-iodopyridine (B57791) has been shown to be a viable substrate for this reaction. acs.org
The table below provides representative conditions for these coupling reactions on iodopyridine substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is regioselectively favored at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comechemi.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer intermediate formed during the reaction. youtube.comechemi.com
However, the success of an SNAr reaction also depends critically on the nature of the leaving group. The established leaving group ability for SNAr is F >> Cl > Br > I. nih.gov Iodine, despite being attached to an activated position, is a poor leaving group in the context of SNAr. Therefore, direct displacement of the iodine atom in this compound by a nucleophile is generally not a favored pathway under typical SNAr conditions. youtube.com Instead, palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing the C-I bond. researchgate.net This presents a key difference in reactivity compared to, for example, a 4-fluoropyridine (B1266222) analogue, where SNAr would be a much more viable reaction pathway.
Formation and Reactivity of Organometallic Intermediates
The C-I bond is highly susceptible to halogen-metal exchange, providing a route to potent organometallic nucleophiles. wikipedia.org This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.com The rate of exchange follows the trend I > Br > Cl, making iodopyridines ideal substrates. wikipedia.orgnumberanalytics.com
For this compound, the acidic proton of the carboxylic acid must first be protected or removed. Esterification to the methyl or ethyl ester would be a common strategy. The resulting ester could then be treated with an organolithium reagent at low temperature (e.g., -78 °C) to generate the 4-lithiopyridine (B8661376) intermediate. odu.edu This powerful nucleophile can then be reacted with a wide variety of electrophiles to install new functional groups at the 4-position. rsc.orgnih.gov
This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile method for derivatization that is complementary to palladium-catalyzed cross-coupling.
| Electrophile | Reagent Example | Resulting Functional Group |
| Aldehyde/Ketone | Acetone | Secondary Alcohol |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |
| Alkyl Halide | Methyl Iodide | Methyl Group |
| Disulfide | Dimethyl disulfide | Methylthio Group |
| Borate Ester | Trimethyl borate | Boronic Ester |
Reactivity of the Methoxy (B1213986) Substituent
Ether Cleavage Reactions to Hydroxypyridine Derivatives
The methoxy group of this compound can be cleaved under strongly acidic conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This reaction is a classic example of an ether cleavage, typically facilitated by strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglibretexts.orgunizin.org The general mechanism involves the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). youtube.com Subsequently, a nucleophile, such as a halide ion, attacks the methyl group in an SN2 reaction, leading to the formation of a methyl halide and the 2-hydroxypyridine product. libretexts.orglibretexts.orgunizin.org
The product of this reaction, 4-Iodo-2-hydroxypyridine-3-carboxylic acid, exists in equilibrium with its tautomeric pyridone form, 4-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other functional groups. The synthesis of functionalized 2-pyridone-3-carboxylic acids is a subject of interest in medicinal chemistry due to their potential biological activities. nih.govresearchgate.net
| Reagent | Expected Major Organic Product | Byproduct |
|---|---|---|
| Hydroiodic Acid (HI) | 4-Iodo-2-hydroxypyridine-3-carboxylic acid | Methyl iodide (CH₃I) |
| Hydrobromic Acid (HBr) | 4-Iodo-2-hydroxypyridine-3-carboxylic acid | Methyl bromide (CH₃Br) |
Influence of the Methoxy Group on Ring Reactivity and Electron Distribution
The methoxy group at the C-2 position significantly influences the electron density and reactivity of the pyridine ring through a combination of inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which decreases the electron density of the ring. scribd.com However, the lone pairs of electrons on the oxygen atom can be delocalized into the pyridine ring, resulting in an electron-donating resonance effect (+M). scribd.comacs.org
| Electronic Effect | Description | Impact on Pyridine Ring |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to the higher electronegativity of the oxygen atom. | Decreases overall electron density, deactivating the ring towards electrophilic attack. |
| Resonance Effect (+M) | Donation of lone pair electrons from the oxygen atom into the pi-system of the ring. | Increases electron density, particularly at the C-4 and C-6 positions, potentially activating these sites for specific reactions. |
Pyridine Ring Functionalization and Derivatization beyond Existing Substituents
Further functionalization of the this compound scaffold can be envisioned through reactions on the pyridine nucleus, opening avenues for the synthesis of more complex heterocyclic structures.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is generally considered to be electron-deficient and therefore, significantly less reactive towards electrophilic aromatic substitution than benzene. rsc.orgquimicaorganica.orgaklectures.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.orgquora.com Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, which further deactivates the ring. youtube.com
Transformations Leading to Complex Polycyclic Heterocyclic Architectures
The presence of multiple functional groups on the this compound core makes it a valuable precursor for the synthesis of complex polycyclic heterocyclic systems. Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. rsc.orgyoutube.com For instance, the carboxylic acid group at C-3 and a suitable substituent introduced at the C-4 position (after displacement of the iodo group) could undergo cyclization to form a fused six-membered ring.
The iodo group at the C-4 position is a versatile handle for introducing new functionalities through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions could introduce side chains that can subsequently participate in intramolecular cyclizations to build complex heterocyclic frameworks. For example, introduction of a suitably functionalized aryl or alkyl group at the C-4 position could be followed by an intramolecular cyclization involving the carboxylic acid at C-3 to form a lactone or a new carbocyclic or heterocyclic ring. Radical cyclization approaches have also been employed to synthesize polyheterocycles containing pyridine rings. beilstein-journals.org The synthesis of fused heterocycles is an active area of research, with applications in materials science and medicinal chemistry. rsc.orgias.ac.inresearchgate.net
| Reactive Positions | Potential Reaction Type | Resulting Fused Ring System |
|---|---|---|
| Carboxylic acid at C-3 and a nucleophilic group introduced at C-4 | Intramolecular nucleophilic acyl substitution | Fused six-membered lactam or other heterocycle |
| Carboxylic acid at C-3 and an unsaturated side chain introduced at C-4 | Intramolecular addition/cyclization | Fused carbocyclic or heterocyclic ring |
| Iodo group at C-4 and a nucleophile on a side chain at C-3 | Intramolecular nucleophilic aromatic substitution | Fused heterocyclic ring |
Theoretical and Computational Investigations of 4 Iodo 2 Methoxypyridine 3 Carboxylic Acid and Its Analogs
Electronic Structure and Reactivity Profiling
The electronic structure and reactivity of 4-iodo-2-methoxypyridine-3-carboxylic acid can be thoroughly investigated using a variety of computational quantum chemistry methods. These techniques provide deep insights into the molecule's behavior at an electronic level, which is fundamental to understanding its chemical properties and potential applications.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry and electronic properties.
Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These global reactivity descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are hypothetical values based on typical ranges for similar molecules and are for illustrative purposes only.)
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.15 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution or charge transfer. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral potential regions.
For this compound, an MEP analysis would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine (B92270) ring. These are the most probable sites for electrophilic attack and for forming hydrogen bonds.
Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating a propensity for nucleophilic attack or acting as a hydrogen bond donor.
The Iodine Atom: The iodine atom can exhibit a region of positive potential known as a "sigma-hole," making it a potential site for interaction with nucleophiles, a characteristic feature of halogens in such environments.
This analysis is crucial for understanding intermolecular interactions, which are key to the molecule's biological activity and crystal packing.
Quantum chemical computations, particularly DFT, are highly effective for predicting the structural and spectroscopic properties of molecules.
Structural Properties: The calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms in this compound. This provides precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography if available.
Spectroscopic Properties:
Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data helps confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Visible absorption spectrum and provides insight into the electronic transitions within the molecule.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the type of data generated; the values are hypothetical.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| O-H Stretch (IR) | 3450 cm⁻¹ | 3440 cm⁻¹ |
| ¹³C Shift (Carboxyl) | 168 ppm | 167.5 ppm |
| ¹H Shift (OH) | 12.5 ppm | 12.3 ppm |
| λmax (UV-Vis) | 295 nm | 298 nm |
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the methoxy group, means that this compound can exist in different conformations.
Conformational Analysis: A systematic scan of the potential energy surface by rotating these bonds would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments. For instance, the orientation of the carboxylic acid group relative to the pyridine ring and the methoxy group can be determined, including whether an intramolecular hydrogen bond forms between the carboxylic acid's hydrogen and the pyridine nitrogen or the methoxy oxygen.
Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). This provides insights into its structural stability, flexibility, and how it might interact with a biological target.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model potential chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the minimum energy pathway from reactants to products.
This involves locating and characterizing the structures and energies of:
Reactants and Products: The starting materials and final products of the reaction.
Intermediates: Any stable species that are formed and consumed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
For example, theoretical calculations could predict the pathway for a nucleophilic substitution reaction at the iodine-bearing carbon or a reaction involving the carboxylic acid group. By determining the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be predicted. This is highly valuable for understanding the molecule's reactivity and for designing synthetic routes.
Structure Activity Relationship Sar Methodologies and Mechanistic Insights for 4 Iodo 2 Methoxypyridine 3 Carboxylic Acid Derivatives
Principles of Substituent Effects on Molecular Interactions
The iodine atom at the 4-position of the pyridine (B92270) ring is a crucial determinant of the molecule's interaction capabilities. Halogens are often incorporated into biologically active molecules to improve pharmacokinetic profiles, such as membrane permeability and metabolic stability nih.gov. However, their influence extends to direct molecular interactions.
Steric Effects: Iodine possesses the largest van der Waals radius among the common halogens. This significant steric bulk can influence molecular recognition in several ways. It can be a design element that promotes a specific conformation of the molecule, which may be optimal for fitting into a receptor's binding pocket. Conversely, its size can also lead to steric hindrance, preventing the molecule from binding to certain targets and thus enhancing selectivity. The steric impact of iodine is a critical factor to consider during the design of derivatives, as even minor changes in the binding site architecture can lead to significant changes in affinity nih.govnih.gov.
| Parameter | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |
| Halogen Bond Strength | Weakest | Weak | Strong | Strongest |
This table illustrates the distinct properties of iodine compared to other halogens, highlighting its large size and high polarizability which are key to its role in molecular interactions.
The methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups are pivotal in fine-tuning the binding characteristics of 4-Iodo-2-methoxypyridine-3-carboxylic acid derivatives.
Methoxy Group: The methoxy group at the 2-position is generally considered an electron-donating group through resonance, which influences the electron density of the pyridine ring nih.govmdpi.com. This modulation of the ring's electronic character can affect its ability to participate in π-π stacking interactions with aromatic residues in a binding site nih.gov. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within a receptor.
Carboxylic Acid Group: The carboxylic acid at the 3-position is a versatile functional group with a profound impact on binding affinity and selectivity. nih.gov It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen) researchgate.net. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, allowing it to form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine in a protein target. Furthermore, the carboxyl group can coordinate with metal ions, a property that is particularly useful in the design of enzyme inhibitors nih.gov.
| Functional Group | Position | Potential Interactions | Effect on Properties |
| Iodine | 4 | Halogen Bonding, van der Waals forces, Steric interactions | Increases lipophilicity, provides directional interactions, influences selectivity |
| Methoxy | 2 | Hydrogen bond acceptor, influences ring electronics | Modulates π-stacking, provides an additional binding point |
| Carboxylic Acid | 3 | Hydrogen bond donor/acceptor, Ionic interactions, Metal coordination | Enhances water solubility, provides strong anchoring points for binding |
This table summarizes the primary roles of the key functional groups in this compound in mediating molecular interactions.
Beyond general steric and electronic effects, the iodine and carboxylic acid groups can participate in highly specific and directional interactions.
Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic Lewis base, such as a carbonyl oxygen or an amine nitrogen in a receptor mdpi.com. The strength of the halogen bond generally follows the trend I > Br > Cl > F mdpi.com. The iodine atom in this compound possesses a significant σ-hole, allowing it to form strong and highly directional halogen bonds. This directionality can be exploited to achieve high binding affinity and selectivity for a specific target nih.govnih.gov. The stability of a ligand-receptor complex can be significantly impacted by the formation of these bonds nih.gov.
Coordination Complex Formation: The pyridine nitrogen and the carboxylic acid group can act in concert as chelating agents for metal ions. Many enzymes, for instance, have a metal cofactor in their active site. A molecule that can effectively chelate this metal can act as a potent inhibitor. Pyridine carboxylic acid derivatives are known to form stable coordination complexes with various metal ions, a property that is central to their mechanism of action in certain biological contexts nih.govresearchgate.net. The specific geometry of the complex is dictated by the position of the coordinating groups on the pyridine ring.
Advanced SAR Approaches for Rational Design
Modern drug discovery and materials science move beyond traditional SAR by integrating advanced methodologies to create predictive models and accelerate the design of novel molecules.
Understanding the relationship between a ligand's structure and its reactivity is essential for designing effective catalysts and drugs. For derivatives of this compound, modifications to the substituents can systematically tune the electronic properties and, consequently, the reactivity of the molecule nih.gov. For example, in the context of organometallic catalysis, altering the electron-donating or -withdrawing nature of substituents on the pyridine ring can regulate the redox potential of a coordinated metal center, thereby controlling its catalytic activity nih.gov. In medicinal chemistry, these modifications can influence a molecule's metabolic stability or its covalent interaction with a target.
Computational chemistry provides powerful tools for predicting how structural changes will affect the activity of this compound derivatives, thereby guiding synthetic efforts.
Molecular Docking and Dynamics: These methods simulate the interaction of a ligand with its receptor, providing insights into the binding mode and affinity. Computational approaches have been developed specifically to identify and analyze halogen bonds in ligand-receptor complexes nih.govnih.gov. Molecular dynamics simulations can further reveal the stability of these interactions over time nih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of this compound analogues with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
These advanced computational approaches, combined with the fundamental principles of substituent effects, enable a more efficient and rational design process for optimizing the properties of this compound derivatives for specific applications.
Fragment-Based Approaches for Exploring Chemical Space
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening libraries of low-molecular-weight fragments. These fragments, typically with a molecular weight of less than 300 Da, can explore a wide range of chemical space and identify key binding interactions within a target protein. Once identified, these fragments can be optimized through various strategies, such as fragment growing, linking, or merging, to develop more potent and selective drug candidates. This approach is particularly advantageous for challenging targets where high-throughput screening of large compound libraries has failed to yield promising hits.
For a scaffold such as this compound, FBDD offers a rational pathway to explore the surrounding chemical space and develop derivatives with enhanced biological activity. The pyridine core of this molecule is a common motif in many biologically active compounds, making it an attractive starting point for a fragment-based campaign. The general workflow for such an approach would involve:
Fragment Library Screening: A library of small, diverse chemical fragments would be screened against the target of interest to identify binders. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) are commonly used for this initial screening.
Hit Validation and Characterization: The identified fragment hits are then validated to confirm their binding and to understand their binding mode. Structural biology techniques, particularly X-ray crystallography, are crucial at this stage to visualize the fragment's interaction with the protein target.
Fragment Optimization: Once a fragment with a desirable binding mode is identified, medicinal chemistry efforts focus on optimizing its potency and other pharmacological properties. This can be achieved by:
Fragment Growing: Extending the fragment to occupy adjacent binding pockets and form additional interactions with the target.
Fragment Linking: Connecting two or more fragments that bind to different sites within the target protein.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
Illustrative Research Findings from Pyridine-Based Scaffolds
While specific FBDD studies on this compound are not extensively documented, the principles can be illustrated through successful applications to structurally related pyridine-containing scaffolds.
Case Study 1: Development of Inhibitors for Mycobacterium tuberculosis Cholesterol Metabolism
A fragment-based approach was successfully employed to develop inhibitors of the cytochrome P450 enzymes CYP125 and CYP142, which are essential for cholesterol metabolism in Mycobacterium tuberculosis. The initial screening identified a benzylpyridine fragment as a promising starting point. biorxiv.orgnih.gov
Initial Hit: The benzylpyridine fragment demonstrated weak but efficient binding to the target enzymes.
Structure-Guided Optimization: X-ray crystallography revealed the binding mode of the fragment, allowing for a structure-guided optimization strategy. A fragment-linking approach was used to enhance the binding affinity.
Lead Compound: This optimization led to the development of a potent dual inhibitor, 5m , with significantly improved binding affinity and inhibitory activity. biorxiv.orgnih.gov
| Compound | Structure | CYP125 KD (µM) | CYP142 KD (µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Benzylpyridine Fragment (1a) | [Structure of Benzylpyridine Fragment] | 180 ± 7 | 1.8 ± 2.0 | 0.4 - 0.6 |
| Optimized Inhibitor (5m) | [Structure of Optimized Inhibitor 5m] | 0.04 | 0.16 | > 0.4 |
Case Study 2: Discovery of Antiviral Agents Targeting Cyclin G-Associated Kinase (GAK)
Fragment-based screening has also been instrumental in the discovery of antiviral agents. In a study targeting cyclin G-associated kinase (GAK), a key host factor for viral replication, isothiazolo[4,3-b]pyridines were identified as potent inhibitors. nih.govnih.govrsc.org
Initial Fragment Hits: The screening identified the isothiazolo[4,3-b]pyridine scaffold as a viable starting point.
SAR Exploration: Subsequent structure-activity relationship (SAR) studies focused on modifications of the pyridine moiety to improve potency and antiviral activity.
Lead Compounds: This led to the discovery of derivatives with low nanomolar GAK binding affinity and potent antiviral activity against dengue virus. nih.gov
| Compound | Modification | GAK Kd (nM) | Antiviral Activity (DENV EC50, µM) |
|---|---|---|---|
| Lead Compound 4 | - | 8 | >10 |
| Compound 12r | 3-N-morpholinyl substitution | ~10 | ~2 |
| Optimized Analog | 3,4-dimethoxyphenyl at position 5 | Low nanomolar | Potent |
Case Study 3: Development of Trypanocidal Agents Targeting the PEX14-PEX5 Interaction
A structure-based drug design approach, beginning with an in silico fragment screen, identified a pyrazolo[4,3-c]pyridine derivative as an inhibitor of the PEX14–PEX5 protein-protein interaction in Trypanosoma brucei. nih.gov
Initial Hit: The pyrazolo[4,3-c]pyridine fragment was identified as a modest inhibitor.
Medicinal Chemistry Optimization: Systematic optimization of different sites on the fragment led to the development of compounds with significantly improved activity.
Potent Inhibitors: The resulting compounds demonstrated nanomolar activity in killing T. brucei in vitro.
| Compound | Description | TbPEX14–PEX5 PPI Inhibition (EC50, µM) | T. brucei Activity (EC50, µM) |
|---|---|---|---|
| Initial Hit (1) | Pyrazolo[4,3-c]pyridine derivative | 265 | - |
| Optimized Compound (29) | Hybrid molecule from fragment merging | Improved potency | Nanomolar range |
These examples underscore the utility of fragment-based approaches in exploring the chemical space around a core scaffold like this compound. By starting with small, efficient fragments and iteratively optimizing them based on structural and activity data, it is possible to develop potent and selective modulators of biological targets.
Applications in Advanced Organic and Medicinal Chemistry Research
Building Block for Complex Heterocyclic Synthesis
The compound serves as a foundational scaffold for élaborating more intricate heterocyclic systems, which are hallmarks of many biologically active molecules.
Synthesis of Pyridine-Based Natural Product Analogs
The pyridine-3-carboxamide (B1143946) structure is a common motif in numerous natural products, including the coenzyme vitamin B6 family and various alkaloids. nih.gov Analogs of pyridine-3-carboxylic acid are known to exhibit a wide array of biological activities, such as antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.gov 4-Iodo-2-methoxypyridine-3-carboxylic acid provides a decorated starting point for creating novel analogs. The carboxylic acid group can be readily converted to amides, esters, or other functionalities, while the iodine atom serves as a handle for introducing further complexity through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships in the pursuit of new therapeutic agents. nih.gov
Precursor for Privileged Scaffolds in Drug Discovery
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net The pyridine (B92270) ring itself is considered an attractive and privileged scaffold. mdpi.com this compound is an ideal precursor for generating libraries of compounds based on these scaffolds. The carboxylic acid can be used to introduce points of diversity via amide bond formation, while the iodine atom at the C4 position is primed for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, rapidly generating novel molecular entities for screening in drug discovery programs. researchgate.net Scaffolds like quinolones and chromenopyridines, which have demonstrated broad biological activity, are accessible through synthetic strategies that can employ such functionalized pyridine precursors. mdpi.comnih.gov
Development of Novel Polycyclic Aromatic Systems and Fused Heterocycles
The development of polycyclic and fused heterocyclic systems is a cornerstone of modern synthetic chemistry, aimed at creating novel materials and complex drug candidates. The iodine atom on the this compound molecule is a key functional group for achieving these structures. It readily participates in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. semanticscholar.orglongdom.org These reactions are powerful methods for forming new carbon-carbon bonds. For instance, an intramolecular reaction, such as an iodolactonization of a suitably substituted precursor, can lead directly to the formation of a new fused ring system, such as pyranopyridinones. researchgate.net This reactivity allows chemists to "fuse" additional rings onto the pyridine core, constructing complex, multi-ring systems with unique electronic and biological properties. researchgate.netnih.govresearchgate.net
Role in Pharmaceutical Intermediate Development
The compound is a crucial intermediate in the multi-step synthesis of various pyridine derivatives that are investigated for their potential therapeutic applications.
Synthesis of Pyridine Derivatives with Potential Therapeutic Relevance
Pyridine-based structures are integral to a wide range of pharmaceuticals due to their ability to engage in biologically relevant interactions, such as hydrogen bonding. google.com this compound serves as a key starting material for advanced pyridine derivatives. Its functional groups can be sequentially or selectively modified. For example, the carboxylic acid can be reduced to an aldehyde or an alcohol, or converted to an amide, each step creating a new intermediate for further elaboration. This step-wise modification is central to the synthesis of complex molecules designed to interact with specific biological targets. nih.govresearchgate.net
Precursors for Kinase Inhibitors and Receptor Antagonists
The pyridine scaffold is a common feature in many small molecule kinase inhibitors and receptor antagonists. ed.ac.uknih.gov Kinases, such as the insulin-like growth factor 1-receptor (IGF-1R), are critical targets in oncology. nih.govnih.govsciopen.com A closely related derivative, 4-Iodo-2-methoxypyridine-3-carboxaldehyde, which can be synthesized from the parent carboxylic acid, is a key intermediate in the development of potent and selective IGF-1R inhibitors. nih.govnih.gov The pyridine core acts as a scaffold to correctly orient other functional groups for optimal binding to the ATP pocket of the kinase. mdpi.com
Similarly, pyridine derivatives have been successfully developed as antagonists for various G-protein coupled receptors, such as the angiotensin II receptor, which is a key target for antihypertensive drugs. nih.gov The carboxylic acid group of the title compound can mimic the functionality of other acidic groups in known antagonists or serve as an attachment point for other pharmacophoric elements. nih.gov The versatility of this compound makes it a valuable precursor for synthesizing novel compounds aimed at these important drug target classes.
| Therapeutic Target Class | Role of Pyridine Intermediate | Example Target(s) |
| Tyrosine Kinases | Serves as a core scaffold for orienting binding motifs. | Insulin-like Growth Factor 1-Receptor (IGF-1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2) nih.govsciopen.commdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Acts as a bioisostere or foundational structure for building antagonist molecules. | Angiotensin II Receptor, P2X Receptor nih.govnih.gov |
| Ion Channels | Forms the basis for inhibitors of specific channels. | TRPC6 channels google.com |
Strategies for Fine-Tuning Biological Activity via Targeted Structural Modifications
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. mdpi.comajrconline.org The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyridine ring. mdpi.com For a molecule such as this compound, each functional group—the iodo, methoxy (B1213986), and carboxylic acid moieties—represents a strategic point for targeted structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
A primary strategy involves modification of the carboxylic acid group . While essential for binding to many biological targets through hydrogen bonding and ionic interactions, its acidic nature can limit cell permeability and bioavailability. nih.gov Common modifications include esterification or amidation to produce neutral prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.
The methoxy group at the C-2 position also plays a crucial role. As an electron-donating group, it can modulate the electronic environment of the pyridine ring, which can be critical for target interaction. Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can significantly enhance biological effects, such as antiproliferative activity. mdpi.comnih.gov In the development of certain gamma-secretase modulators, the introduction of a methoxy substituent to a pyridine ring led to a nearly three-fold improvement in activity. nih.gov
Perhaps the most versatile site for modification on this scaffold is the iodo group at the C-4 position. The carbon-iodine bond is relatively weak, making it an excellent "synthetic handle" for a variety of transition-metal-catalyzed cross-coupling reactions. guidechem.com Techniques such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups. guidechem.comchemimpex.com This strategy enables the systematic exploration of the chemical space around the core scaffold, which is fundamental to developing a comprehensive structure-activity relationship (SAR) profile. By replacing the iodine atom with different functional groups, researchers can fine-tune steric bulk, electronic properties, and hydrogen bonding potential to maximize interaction with a specific biological target.
Table 1: Strategies for Structural Modification of this compound
| Modification Site | Strategy | Potential Impact on Biological Activity |
|---|---|---|
| Carboxylic Acid (C-3) | Esterification, Amidation | Improve cell permeability and pharmacokinetic profile (prodrug approach). |
| Methoxy Group (C-2) | Demethylation, Substitution | Alter electronic properties and target-binding interactions. |
Applications in Agrochemical Design and Synthesis
Pyridine-based compounds are of significant importance in the agrochemical industry, serving as the active ingredients in a wide range of fungicides, insecticides, and herbicides. researchgate.netnih.gov The inherent biological activity of the pyridine ring, combined with its synthetic tractability, makes it a privileged scaffold for the discovery of new crop protection agents. nih.gov
Synthesis of Herbicide and Pesticide Precursors
This compound is a functionalized building block well-suited for the synthesis of novel agrochemical candidates. Specifically, the pyridine carboxylic acid structural motif is the foundation of the synthetic auxin class of herbicides. nih.govvt.edu Commercially successful herbicides like picloram, clopyralid, and aminopyralid (B1667105) are all pyridine carboxylic acid derivatives that disrupt weed growth by mimicking plant hormones. vt.eduvt.edu The subject compound provides a core structure analogous to these established herbicides, with the added benefit of versatile functional groups for further derivatization.
The presence of the iodine atom is particularly advantageous, serving as a reactive site for introducing chemical diversity. chemimpex.com Halogenated pyridine derivatives are well-established precursors in the agrochemical industry. For instance, 3,5,6-trichloro-2-pyridinol (B117793) is a key intermediate in the production of the widely used insecticide chlorpyrifos. researchgate.net Similarly, the iodo-substituent on this compound can be leveraged to construct new, complex molecules for screening as potential pesticides and herbicides.
Structure-Mechanism Correlations in Agrochemical Mode of Action Studies
The efficacy of an agrochemical is intimately linked to its molecular structure, which dictates how it interacts with its biological target. Understanding the correlation between a compound's structure and its mechanism of action is critical for designing more effective and selective agents.
For herbicides based on the pyridine carboxylic acid scaffold, the mode of action often involves mimicking the natural plant hormone indole-3-acetic acid (IAA). vt.edu These synthetic auxins bind to auxin receptors, such as the TIR1 protein, leading to uncontrolled growth and eventual plant death. nih.govvt.edu The precise arrangement and electronic nature of the substituents on the pyridine ring are critical for effective receptor binding. The electron-donating methoxy group and the polarizable, electron-withdrawing iodo group in this compound would significantly influence the molecule's electrostatic potential and, consequently, its binding affinity and herbicidal activity.
In the realm of insecticides, structure-activity relationship studies of pyridine-based compounds have demonstrated that minor structural modifications can lead to substantial changes in toxicity to target pests. nih.gov For example, research on analogues of neonicotinoid insecticides has shown a direct correlation between the substituents on the pyridine ring and the compound's LC50 value against aphids. nih.govnih.gov Even slight variations in the substituents of pyridines can cause dramatic changes in toxicity. nih.gov Therefore, derivatives synthesized from this compound could be systematically studied to correlate specific structural features with their insecticidal or herbicidal mode of action, guiding the development of next-generation agrochemicals.
Table 2: Examples of Pyridine-Based Agrochemicals and Key Structural Features
| Compound | Agrochemical Class | Key Structural Feature | Mode of Action |
|---|---|---|---|
| Picloram | Herbicide | Polychlorinated Pyridine Carboxylic Acid | Synthetic Auxin vt.edu |
| Clopyralid | Herbicide | Dichlorinated Pyridine Carboxylic Acid | Synthetic Auxin vt.edu |
| Chlorpyrifos | Insecticide | Trichlorinated Pyridinol Derivative | Acetylcholinesterase Inhibitor researchgate.net |
Applications in Catalysis and Materials Science Research
Emerging Research Areas and Future Directions for 4 Iodo 2 Methoxypyridine 3 Carboxylic Acid
Green Chemistry Approaches in its Synthesis and Derivatization
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of pharmaceutical intermediates. mdpi.com For pyridine (B92270) derivatives, this involves moving away from traditional methods that may use harsh reagents or environmentally harmful solvents. nih.govresearchgate.net
Future research into the synthesis of 4-iodo-2-methoxypyridine-3-carboxylic acid and its derivatives is likely to focus on several green strategies:
Solvent-Free and Alternative Solvents: Research has demonstrated the feasibility of solvent- and catalyst-free synthesis for related nicotinic acid derivatives, achieving high yields in short reaction times. nih.govresearchgate.net Applying similar mechanochemical or thermal conditions could significantly reduce the environmental impact of producing this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov This technique is well-suited for the synthesis of heterocyclic compounds.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild, aqueous conditions. mdpi.com Engineering enzymes for the specific steps in the synthesis or derivatization of the target compound represents a significant long-term goal for sustainable production.
Renewable Feedstocks: A forward-looking approach involves the synthesis of the core pyridine ring from renewable resources. Studies have shown the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, into pyridines using zeolite catalysts. rsc.org Adapting such pathways could provide a sustainable route to the foundational pyridine structure.
Late-Stage Functionalization Strategies, including Difluoromethylation
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into a complex molecule at a late point in the synthetic sequence. This allows for the rapid generation of diverse analogues for structure-activity relationship studies. The iodo-substituent on this compound makes it an ideal substrate for LSF via transition-metal-catalyzed cross-coupling reactions.
A particularly promising LSF strategy is difluoromethylation . The difluoromethyl (–CF₂H) group is of great interest in medicinal chemistry as it can serve as a lipophilic hydrogen-bond donor and is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups. researchgate.netnih.gov Its introduction can favorably modulate a molecule's physicochemical and biological properties. rsc.org
Recent advances have provided several methods for the difluoromethylation of (hetero)aryl iodides, which are directly applicable to this compound. semanticscholar.org These methods often involve copper-catalyzed reactions with various difluoromethylating agents. researchgate.net
Table 1: Selected Late-Stage Difluoromethylation Methods Applicable to Aryl Iodides
| Catalyst/Reagent System | Description | Potential Application |
|---|---|---|
| Copper/TMSCF₂H | A common method involving a copper catalyst and a difluoromethyl source for cross-coupling with aryl iodides. | Direct conversion of the 4-iodo position to a 4-difluoromethyl group. |
| Nickel/ClCF₂H/Zn | A nickel-catalyzed process using the inexpensive industrial chemical chlorodifluoromethane (B1668795) as the difluoromethyl source. researchgate.net | Provides a cost-effective route for large-scale synthesis of difluoromethylated derivatives. |
| Radical-based methods | Minisci-type radical chemistry can achieve C–H difluoromethylation, a strategy best applied to heteroaromatics. rsc.org | Could potentially be used to functionalize other positions on the pyridine ring. |
The ability to replace the iodo group with a difluoromethyl group significantly expands the chemical space accessible from this compound, providing a direct route to novel compounds with potentially enhanced therapeutic properties.
Bioorthogonal Chemistry Applications and Chemical Biology Probes
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net This field has revolutionized chemical biology by enabling the study of biomolecules in their natural environment. reading.ac.uk A key strategy involves tagging a molecule of interest with a "bioorthogonal handle" (e.g., an azide (B81097), alkyne, or strained alkene) which can then be selectively reacted with a probe carrying a complementary functional group. nih.gov
This compound is an excellent candidate for development into a chemical biology probe. Its carboxylic acid group serves as a convenient attachment point for bioorthogonal handles. For instance, the carboxylic acid can be coupled with an amine-containing linker that terminates in an azide or alkyne group, preparing it for:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this is a highly efficient and popular bioorthogonal reaction. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially cytotoxic copper catalyst, making it well-suited for live-cell imaging.
Once functionalized with a bioorthogonal handle, the resulting derivative of this compound could be used to identify its biological targets. For example, if the parent compound inhibits a particular enzyme, the probe version could be used to covalently label and subsequently identify that enzyme from a complex cellular lysate using affinity purification and mass spectrometry.
Development of Novel Analytical Methods for Compound Characterization and Purity Assessment
Robust and detailed analytical characterization is crucial for ensuring the quality and reproducibility of chemical research. While standard techniques like NMR and mass spectrometry are routine, the development of more specialized methods for purity assessment and characterization of this compound and its derivatives is an important research area.
Novel and advanced methods focus on high-sensitivity purity determination and detailed physicochemical property analysis.
High-Performance Liquid Chromatography (HPLC): The development of specific HPLC methods is critical for purity assessment. Research on related pyridine analogues has utilized reverse-phase HPLC with high-resolution columns (e.g., Agilent Zorbax C18) and specific mobile phases (e.g., gradients of acetonitrile (B52724) and water with 0.1% formic acid) to ensure purities greater than 95% for biological testing. nih.gov
Elemental Analysis: This technique provides an accurate determination of the elemental composition (carbon, hydrogen, nitrogen, etc.) of a sample, serving as a fundamental check of purity and structural integrity. For new derivatives, analytical results are often required to be within ±0.4% of the theoretical values. nih.gov
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This is the gold standard for structural characterization and can reveal detailed information about bond lengths, angles, and intermolecular interactions. acs.org
Thermodynamic Characterization: Advanced techniques can be used to determine fundamental physicochemical properties. For example, the transpiration method has been used to measure the saturated vapor pressures of pyridine derivatives, allowing for the calculation of standard molar enthalpies and Gibbs energies of sublimation. rsc.org Such data is valuable for understanding crystal lattice energies and predicting physical stability.
Table 2: Summary of Analytical Methods for Characterization and Purity Assessment
| Method | Purpose | Key Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Determination & Quantification | Percentage purity, detection of impurities, retention time. nih.gov |
| Elemental Analysis | Compositional Verification | Confirms the elemental formula of the compound. nih.gov |
| X-ray Crystallography | Definitive Structure Elucidation | 3D molecular structure, stereochemistry, crystal packing. acs.org |
| Sublimation Analysis (Transpiration Method) | Thermodynamic Property Measurement | Enthalpy, entropy, and Gibbs free energy of sublimation. rsc.org |
| Nuclear Magnetic Resonance (NMR) | Structure Confirmation | Chemical environment of atoms (¹H, ¹³C), connectivity. |
Continued development in these analytical areas will ensure the high quality of this compound used in research and development, providing a deeper understanding of its chemical and physical properties.
Intellectual Property and Patent Landscape
Analysis of Patent Filings Related to Synthesis and Applications
An examination of the patent literature indicates that research and development in the area of substituted pyridine (B92270) carboxylic acids is active, with numerous patents filed in the last decade. These patents often claim broad classes of compounds rather than individual molecules, encompassing various substitution patterns on the pyridine ring. The synthesis of complex pyridine derivatives frequently involves multi-step processes where halogenated and alkoxy-substituted pyridine carboxylic acids serve as crucial building blocks.
For instance, patents in the agrochemical sector describe the use of substituted pyridine carboxylic acids as essential components of novel herbicides. These patents often detail synthetic routes where the pyridine core is functionalized with halogens and other groups to modulate biological activity. While "4-Iodo-2-methoxypyridine-3-carboxylic acid" may not be explicitly named, the synthetic strategies outlined in these documents often rely on intermediates with similar substitution patterns. The presence of an iodo group at the 4-position, a methoxy (B1213986) group at the 2-position, and a carboxylic acid at the 3-position provides a versatile platform for further chemical modification, allowing for the creation of a diverse library of compounds for screening and development.
In the pharmaceutical industry, pyridine carboxylic acid derivatives are extensively patented as enzyme inhibitors for a wide range of therapeutic targets. A review of recent patent literature highlights the development of these compounds as inhibitors for enzymes such as histone demethylases, kinases, and proteases. The specific substitution pattern of "this compound" offers a unique combination of electronic and steric properties that could be advantageous in designing potent and selective inhibitors. The iodo substituent can participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity.
Trends in Patenting Pyridine-Based Compounds with Similar Substituents
A noticeable trend in the patenting of pyridine-based compounds is the focus on creating novel scaffolds with diverse substitution patterns to explore new chemical space and develop next-generation therapeutic agents and agrochemicals. There is a clear emphasis on compounds that can be readily modified to optimize their biological activity, selectivity, and pharmacokinetic properties.
The patenting of pyridine derivatives with halogen and alkoxy substituents is a prominent theme. Halogens, particularly iodine, are often incorporated to modulate the electronic properties of the molecule and to serve as a handle for further functionalization through cross-coupling reactions. Methoxy groups are frequently used to influence solubility and metabolic stability. The combination of these substituents on a pyridine carboxylic acid core, as seen in "this compound," aligns with this trend.
Recent patent applications highlight the strategic importance of building blocks that allow for the efficient construction of complex molecular architectures. The ability to selectively modify different positions of the pyridine ring is a key driver of innovation in this field. Consequently, compounds like "this compound" are valuable intermediates, even if they are not the final patented products.
Strategic Importance in Pharmaceutical and Agrochemical Industries from a Patent Perspective
From a patent perspective, the strategic importance of "this compound" lies in its potential as a versatile intermediate for the synthesis of novel, patentable active ingredients. By utilizing such a building block, companies can generate a wide array of derivatives with unique structures and properties, thereby strengthening their intellectual property portfolios.
In the pharmaceutical industry, the ability to rapidly synthesize and screen a large number of compounds is crucial for drug discovery. Intermediates that provide a gateway to diverse chemical scaffolds are therefore highly valuable. The specific arrangement of functional groups in "this compound" allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's biological activity.
Similarly, in the agrochemical sector, there is a constant need for new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The pyridine carboxylic acid scaffold has proven to be a successful platform for the development of new crop protection agents. The use of intermediates like "this compound" can facilitate the discovery of next-generation agrochemicals with novel modes of action, helping companies to maintain a competitive edge in the market.
The following interactive table summarizes representative patent trends for substituted pyridine carboxylic acids:
| Patent Trend Category | Description | Strategic Importance |
| Broad Genus Claims | Patents often claim a wide range of substituted pyridine derivatives, defined by a general chemical formula. | Provides broad protection for a large chemical space, covering numerous potential active molecules. |
| Synthesis of Intermediates | Patents may focus on novel and efficient synthetic routes to key pyridine-based intermediates. | Secures the supply chain for the production of proprietary active ingredients and can block competitors. |
| Specific Medical Uses | Patents are frequently filed for the use of specific pyridine derivatives in treating particular diseases. | Protects the commercial application of a compound for a specific therapeutic indication. |
| Agrochemical Formulations | Patents often cover not just the active ingredient but also specific formulations that enhance its efficacy or stability. | Extends patent protection beyond the active molecule itself and can provide a competitive advantage in the market. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-iodo-2-methoxypyridine-3-carboxylic acid, and how can intermediates be optimized?
- Methodology :
- Direct iodination : Start with 2-methoxypyridine-3-carboxylic acid and use iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to introduce iodine at the 4-position. Monitor reaction progress via TLC and optimize stoichiometry to minimize di-iodinated byproducts .
- Halogen exchange : Replace bromine or chlorine substituents in precursors (e.g., 4-bromo-2-methoxypyridine-3-carboxylic acid) using NaI/CuI in DMF at 120°C. Ensure anhydrous conditions to prevent hydrolysis of the methoxy group .
- Intermediate purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound from unreacted starting materials and regioisomers .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra for diagnostic peaks:
- Methoxy group: Singlet at ~3.9 ppm (3H).
- Pyridine ring protons: Doublets/doublet of doublets between 7.5–8.5 ppm.
- Carboxylic acid proton: Broad peak at ~13 ppm (DMSO-d6) .
- HPLC-MS : Use a polar column (e.g., Zorbax Eclipse Plus) with ESI-MS in negative ion mode to confirm molecular ion [M-H] at m/z 308.94 .
- Elemental analysis : Verify iodine content (expected ~41%) via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?
- Methodology :
- Solubility : Dissolve in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH > 8). Avoid methanol/ethanol due to limited solubility .
- Stability : Store at -20°C under inert gas (Ar/N) to prevent oxidative decomposition. Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate iodine’s electrophilicity and assess potential coupling sites (e.g., Suzuki-Miyaura reactions at the 4-iodo position). Compare with experimental data to validate predictions .
- Transition state analysis : Model Pd-catalyzed coupling steps (e.g., with arylboronic acids) to identify steric/electronic barriers. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution .
Q. What strategies resolve contradictions in reported yields for Sonogashira reactions involving this compound?
- Methodology :
- Controlled parameter screening : Systematically vary Pd catalysts (Pd(PPh) vs. PdCl), ligands (XPhos vs. SPhos), and bases (EtN vs. KCO) to identify optimal conditions .
- Byproduct analysis : Use GC-MS to detect alkyne homocoupling products; suppress by adding CuI (1–5 mol%) and maintaining low reaction temperatures (40–60°C) .
Q. How can the compound’s bioactivity be evaluated against bacterial targets?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include a carboxylic acid bioisostere (e.g., tetrazole) as a negative control .
- Molecular docking : Simulate binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Correlate docking scores with experimental MIC values to infer mechanism .
Q. What analytical techniques quantify trace impurities in scaled-up synthesis batches?
- Methodology :
- LC-HRMS : Employ a high-resolution mass spectrometer (Q-TOF) with a HILIC column to detect and quantify regioisomers (e.g., 5-iodo derivatives) at ppm levels .
- ICP-OES : Measure residual palladium/copper from catalytic steps; validate against ICH Q3D guidelines for elemental impurities .
Data Contradictions and Resolution
Q. Why do iodination reactions yield varying regioisomer ratios in different studies?
- Analysis :
- Steric effects : Bulky directing groups (e.g., methoxy at 2-position) may favor iodination at the 4-position over the 5-position. Compare regioselectivity in analogs (e.g., 2-chloro vs. 2-methoxy derivatives) .
- Solvent polarity : Polar solvents (e.g., DMF) enhance iodine’s electrophilicity, increasing 4-substitution. Nonpolar solvents (e.g., toluene) may promote alternative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
